Cas no 693-93-6 (4-methyl-1,3-oxazole)

4-methyl-1,3-oxazole 化学的及び物理的性質
名前と識別子
-
- 4-Methyloxazole
- 4-methyl-1,3-oxazole
- Oxazole, 4-methyl-
- LM39FU40WS
- 4-methyl-oxazole
- PubChem23604
- OXAZOLE,4-METHYL-
- PUMREIFKTMLCAF-UHFFFAOYSA-N
- AB63545
- SY046619
- Z5040
- ST24029176
- H112675
- Z1741980592
- A855978
- AMY32123
- FT-0748388
- Q27283063
- DTXSID9022106
- AKOS006307938
- CS-0028372
- MFCD11110237
- EINECS 211-763-6
- AS-56599
- EN300-84939
- NS00042346
- 693-93-6
- UNII-LM39FU40WS
- Z1198313432
- P11074
-
- MDL: MFCD11110237
- インチ: 1S/C4H5NO/c1-4-2-6-3-5-4/h2-3H,1H3
- InChIKey: PUMREIFKTMLCAF-UHFFFAOYSA-N
- ほほえんだ: O1C([H])=NC(=C1[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 83.03710
- どういたいしつりょう: 83.037113783g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 46.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26
- 疎水性パラメータ計算基準値(XlogP): 0.7
じっけんとくせい
- 密度みつど: 1.016
- ふってん: 88 ºC
- フラッシュポイント: 21 ºC
- 屈折率: 1.4317
- PSA: 26.03000
- LogP: 0.98300
4-methyl-1,3-oxazole セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P301+P312-P302+P352-P304+P340-P305+P351+P338
- 危険物輸送番号:1993
- ちょぞうじょうけん:Sealed in dry,2-8°C(BD208484)
- 危険レベル:3
- 包装グループ:Ⅱ
4-methyl-1,3-oxazole 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-methyl-1,3-oxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY046619-100g |
4-Methyloxazole |
693-93-6 | ≥98% | 100g |
¥6620.00 | 2024-07-09 | |
Ambeed | A140742-25g |
4-Methyloxazole |
693-93-6 | 97% | 25g |
$214.0 | 2025-02-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05958-5G |
4-methyl-1,3-oxazole |
693-93-6 | 97% | 5g |
¥ 310.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05958-50G |
4-methyl-1,3-oxazole |
693-93-6 | 97% | 50g |
¥ 2,521.00 | 2023-03-15 | |
eNovation Chemicals LLC | D480983-10g |
4-Methyloxazole |
693-93-6 | 95% | 10g |
$1400 | 2024-05-24 | |
Enamine | EN300-84939-0.5g |
4-methyl-1,3-oxazole |
693-93-6 | 95.0% | 0.5g |
$19.0 | 2025-03-21 | |
Ambeed | A140742-1g |
4-Methyloxazole |
693-93-6 | 97% | 1g |
$11.0 | 2025-02-26 | |
eNovation Chemicals LLC | D696051-25g |
4-Methyloxazole |
693-93-6 | 98% | 25g |
$230 | 2024-07-20 | |
Enamine | EN300-84939-0.1g |
4-methyl-1,3-oxazole |
693-93-6 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
eNovation Chemicals LLC | Y0982102-10g |
4-Methyloxazole |
693-93-6 | 95% | 10g |
$520 | 2024-08-02 |
4-methyl-1,3-oxazole 関連文献
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1. Isolation and molecular structures of novel organotellurium(iv) halides, oxyhalide and mixed halidePrakul Rakesh,Harkesh B. Singh,Ray J. Butcher Dalton Trans. 2012 41 10707
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Anton V. Dudin,Nicolai E. Agafonov,Viktor M. Zhulin Mendeleev Commun. 1998 8 18
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3. Synthesis, structure, and potential biological implications of r-4-hydroperoxy-t-5-hydroxy-4-methylimidazolidin-2-oneGianfranco Rapi,Mario Chelli,Mauro Ginanneschi,Donato Donati,Antonio Selva J. Chem. Soc. Chem. Commun. 1982 1339
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4. Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazolesPhilip Cornwall,Colin P. Dell,David W. Knight J. Chem. Soc. Perkin Trans. 1 1991 2417
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5. Magnetostructural correlations in parallel square-planar chloride bridged copper(II) dimers: structure, dynamic nuclear magnetic resonance study, and magnetic properties of [Cu2(terpy)2Cl2][PF6]2Teofilo Rojo,Maria I. Arriortua,Javier Ruiz,Jacques Darriet,Gerard Villeneuve,Daniel Beltran-Porter J. Chem. Soc. Dalton Trans. 1987 285
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Kenneth J. Broadley,Maxime G. P. Buffat,Erica Burnell,Robin H. Davies,Xavier Moreau,Stephen Snee,Eric J. Thomas Org. Biomol. Chem. 2016 14 2057
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Kenneth J. Broadley,Maxime G. P. Buffat,Erica Burnell,Robin H. Davies,Xavier Moreau,Stephen Snee,Eric J. Thomas Org. Biomol. Chem. 2016 14 2057
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8. Intramolecular insertion of the isonitrile group into an oxygen–silicon bond. Synthesis of a 2-trimethylsilyloxazole via the α-isocyano silyl enol etherAlessandro Dondoni,Tiziano Dall'Occo,Giancarlo Fantin,Marco Fogagnolo,Alessandro Medici,Paola Pedrini J. Chem. Soc. Chem. Commun. 1984 258
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9. 15. Synthesis of oxazoles from ethyl acetoacetate. Ring-fission of some oxazole-5-carboxylic acidsJ. W. Cornforth,R. H. Cornforth J. Chem. Soc. 1953 93
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R. Grigg,J. L. Jackson J. Chem. Soc. C 1970 552
4-methyl-1,3-oxazoleに関する追加情報
Comprehensive Overview of 4-methyl-1,3-oxazole (CAS No. 693-93-6): Properties, Applications, and Industry Insights
4-methyl-1,3-oxazole (CAS No. 693-93-6) is a heterocyclic organic compound featuring a five-membered ring structure containing one oxygen and one nitrogen atom. This versatile molecule has garnered significant attention in pharmaceutical, agrochemical, and material science research due to its unique electronic properties and reactivity. The methyl group at the 4-position enhances its stability while allowing for further functionalization, making it a valuable building block in synthetic chemistry.
Recent advancements in heterocyclic chemistry have highlighted the importance of oxazole derivatives like 4-methyl-1,3-oxazole in drug discovery. Researchers are particularly interested in its potential as a bioisostere for phenyl rings, which could improve drug solubility and metabolic stability. The compound's electronic distribution makes it suitable for designing fluorescence probes and organic semiconductors, aligning with the growing demand for advanced materials in optoelectronics.
From a synthetic perspective, 693-93-6 serves as a key intermediate in the preparation of more complex oxazole-containing compounds. Modern green chemistry approaches have explored catalyst-free cyclization methods to produce this scaffold, addressing environmental concerns in chemical manufacturing. The compound's low molecular weight (83.1 g/mol) and moderate polarity make it particularly useful in combinatorial chemistry and high-throughput screening applications.
Analytical characterization of 4-methyl-1,3-oxazole typically involves GC-MS, NMR spectroscopy, and HPLC techniques. Its distinct 1H NMR signature (δ 2.35 ppm for the methyl group and δ 7.65 ppm for the proton at position 5) facilitates identification in complex mixtures. The compound's boiling point (approximately 110-112°C) and vapor pressure characteristics are important parameters for industrial scale-up considerations.
In material science, the oxazole ring system contributes to the development of organic light-emitting diodes (OLEDs) and photovoltaic materials. The electron-deficient nature of the 1,3-oxazole core enables efficient charge transport, while the methyl substituent helps tune solubility for solution processing. These properties position 4-methyl-1,3-oxazole as a promising component in next-generation flexible electronics and wearable sensors.
The compound's stability under various pH conditions and resistance to hydrolytic degradation make it attractive for formulation chemistry. Recent patent literature reveals growing interest in 4-methyl-1,3-oxazole derivatives as flavor enhancers and fragrance components, particularly in the food and cosmetic industries. Its subtle nutty aroma profile has been explored in flavor chemistry applications.
From a regulatory standpoint, 693-93-6 is not currently classified as hazardous under major chemical inventories. However, proper laboratory handling procedures should always be followed when working with any chemical substance. The compound's environmental fate has been studied through biodegradation assays, showing moderate persistence in aquatic systems, which informs proper waste management protocols.
Emerging research directions include the use of 4-methyl-1,3-oxazole in metal-organic frameworks (MOFs) and as a ligand in coordination chemistry. Its ability to coordinate with various transition metals while maintaining the integrity of the heterocyclic ring opens possibilities in catalysis and sensor development. These applications align with current trends in sustainable chemistry and energy storage solutions.
Commercial availability of 4-methyl-1,3-oxazole has increased in recent years, with suppliers offering various purity grades (typically 95-98%) to meet different research needs. Pricing trends reflect growing demand from both academic and industrial sectors. The compound's shelf life under proper storage conditions (recommended at 2-8°C in airtight containers) ensures reliable performance in synthetic applications.
Future perspectives for 693-93-6 include potential applications in bioorthogonal chemistry and click chemistry reactions, where its stability and selective reactivity could prove advantageous. The ongoing exploration of oxazole pharmacophores in drug discovery continues to drive interest in this molecular scaffold. As analytical techniques advance, new insights into the compound's structure-activity relationships and molecular interactions are expected to emerge.
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